2-(4-Chlorobenzyl)-5-isopropylcyclopentanone

Catalog No.
S14555389
CAS No.
115851-44-0
M.F
C15H19ClO
M. Wt
250.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorobenzyl)-5-isopropylcyclopentanone

CAS Number

115851-44-0

Product Name

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-propan-2-ylcyclopentan-1-one

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

InChI

InChI=1S/C15H19ClO/c1-10(2)14-8-5-12(15(14)17)9-11-3-6-13(16)7-4-11/h3-4,6-7,10,12,14H,5,8-9H2,1-2H3

InChI Key

VJZOMMAKBUSHJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C1=O)CC2=CC=C(C=C2)Cl

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone is a chemical compound characterized by its cyclopentanone structure, which is a five-membered ring containing a ketone functional group. The presence of a 4-chlorobenzyl group and an isopropyl group contributes to its unique properties. This compound is notable for its potential applications in medicinal chemistry and the development of pharmaceuticals due to its structural features that may influence biological activity.

The chemical reactivity of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone can be analyzed through various types of reactions:

  • Nucleophilic Substitution Reactions: The ketone carbon can undergo nucleophilic attack, leading to substitution reactions that modify the compound's functional groups.
  • Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Aldol Condensation: Under appropriate conditions, the compound may participate in aldol condensation reactions, leading to the formation of larger carbon frameworks.

These reactions can be influenced by the presence of substituents on the aromatic ring and the cyclopentane structure.

Research into the biological activity of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone indicates potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: There is evidence suggesting that related compounds may inhibit inflammatory pathways.
  • Cytotoxic Effects: Certain analogs have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

The specific biological effects of this compound require further investigation to fully understand its mechanisms and therapeutic potential.

The synthesis of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone typically involves multi-step organic reactions. One method includes:

  • Formation of Cyclopentanone: Starting from cyclopentane derivatives, a ketone is introduced through oxidation processes.
  • Substitution Reactions: The introduction of the 4-chlorobenzyl group can be achieved via Friedel-Crafts alkylation or nucleophilic substitution reactions.
  • Isopropyl Group Addition: The isopropyl group may be added through alkylation reactions using suitable alkyl halides.

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone has several potential applications:

  • Pharmaceutical Development: Its unique structure may be explored for developing new drugs targeting specific diseases.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Similar compounds have been investigated for use in agrochemicals, including pesticides and herbicides.

Interaction studies involving 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes can help elucidate its potential therapeutic roles.

These studies are crucial for determining the safety and efficacy profile of the compound in clinical settings.

Several compounds share structural similarities with 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-Chlorobenzyl)-2-pentanolContains a pentanol groupExhibits different alcohol properties
3-(4-Chlorophenyl)-1-propanoneAromatic ketone similar in functionDifferent aromatic substitution pattern
2-(4-Methylbenzyl)-5-isopropylcyclopentanoneMethyl substitution instead of chlorinePotentially different biological activities

These compounds illustrate variations in substituents that can influence their chemical behavior and biological activity, highlighting the uniqueness of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone in terms of its specific substituents and resulting properties.

Recent advances in catalytic systems have significantly improved the efficiency of synthesizing 2-(4-chlorobenzyl)-5-isopropylcyclopentanone. Functionalized mesoporous silica catalysts, such as sulfonic acid-modified MCM-41, demonstrate enhanced activity in cyclopentanone self-condensation reactions. Kinetic studies reveal that water molecules act as bridging agents between adjacent acid sites, facilitating Langmuir-Hinshelwood mechanisms for Csingle bondC bond formation. For instance, MCM-41-SO3H catalysts with high acid site densities achieve turnover frequencies (TOF) of 12.4 h⁻¹, compared to 8.7 h⁻¹ for low-density variants.

Rhodium-based catalysts have also shown promise in cyclopentanone annulation cascades. For example, Rh2(OAc)4 enables stereoselective carbene transfer to allyl alcohols, forming cyclopentane intermediates with 99% enantiomeric excess (ee). Transition metal catalysts like XFeOYFe, used in selective hydrogenation of cyclopentadiene, achieve 98% selectivity for cyclopentene—a key precursor for 2-(4-chlorobenzyl)-5-isopropylcyclopentanone.

Table 1: Comparison of Catalytic Systems for Cyclopentanone Functionalization

Catalyst TypeReaction TypeTOF (h⁻¹)Selectivity (%)
MCM-41-SO3H (high)Self-condensation12.489
MCM-41-SO3H (low)Self-condensation8.776
Rh2(OAc)4Annulation cascade6.299 (ee)
XFeOYFeCycl

Pharmaceutical Intermediate Applications

Role in Triazole Antifungal Agent Development

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone serves as the primary precursor in the synthesis of ipconazole, a prominent triazole antifungal agent used extensively in agricultural applications [2] [3]. The synthetic pathway involves the reaction of this cyclopentanone intermediate with 1,2,4-triazole and sulfonium compounds under controlled conditions to form the final triazole product [3] [4]. Patent literature describes optimized processes where 2-(4-chlorobenzyl)-5-isopropylcyclopentanone is treated with 1,2,4-triazole sodium and trimethylsulfoxonium iodide in N-methylpyrrolidone solvent at elevated temperatures, achieving yields of approximately 78% [4].

The structural relationship between the cyclopentanone precursor and the final triazole product demonstrates the critical importance of the chlorobenzyl and isopropyl substituents in maintaining the biological activity profile [5]. European Patent Office documentation reveals that the synthesis proceeds through a multi-step process beginning with cyclopentanone derivatives, where the 2-(4-chlorobenzyl)-5-isopropylcyclopentanone intermediate represents the penultimate step before triazole incorporation [3]. Research indicates that the chlorine atom in the para-position of the benzyl group provides optimal electronic properties for subsequent chemical transformations and biological activity [6].

Structure-activity relationship studies of triazole antifungal agents containing benzyl groups demonstrate that halogen substitutions significantly influence antifungal potency [6]. Compounds with 3-position halogen substitutions, particularly fluorine and chlorine, exhibit enhanced activity against Candida albicans and Microsporum gypseum compared to their 4-position counterparts [6]. The minimum inhibitory concentration values reveal that 3-halogenated derivatives achieve MIC80 values as low as 0.25 μg/mL against specific fungal strains, significantly outperforming standard fluconazole controls [6].

CompoundC. albicans 14053 MIC (μg/mL)M. gypseum MIC (μg/mL)Structural Features
Compound 1a (2-F)2.000.502-position fluorine
Compound 1b (3-F)0.250.253-position fluorine
Compound 1c (4-F)0.502.004-position fluorine
Compound 1d (2-Cl)1.000.502-position chlorine
Compound 1e (3-Cl)2.000.253-position chlorine
Compound 1f (4-Cl)16.001.004-position chlorine
Fluconazole (control)1.0064.00Standard triazole

Precursor Functionality in Neuroactive Compound Synthesis

Cyclopentanone derivatives, including 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone, demonstrate significant potential as precursors for neuroactive compound development [7] [8]. Research into convulsant and anticonvulsant cyclopentanones reveals that structural modifications to the cyclopentanone ring system can dramatically alter neurological activity profiles [7]. Unsubstituted cyclopentanone exhibits anticonvulsant properties in both pentylenetetrazol and maximal electroshock seizure models, suggesting that the core cyclopentanone structure possesses intrinsic neuroactive properties [7].

The introduction of alkyl substituents at various positions of the cyclopentanone ring influences the compound's interaction with the picrotoxin receptor, a key target in neurological activity [7]. Small alkyl substituents, particularly those with fewer than three carbon atoms in the 2-position, maintain anticonvulsant activity while larger substituents can induce convulsant effects [7]. This structure-activity relationship provides valuable insights for the development of neuroactive compounds based on the 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone scaffold [7].

Recent investigations into cyclopentanone derivative 2-(hydroxyl-(3-nitrophenyl)methyl)cyclopentanone demonstrate neuroprotective effects in Alzheimer's disease models through multiple mechanisms including cholinesterase inhibition and amyloid plaque reduction [8] [9]. These findings suggest that appropriately substituted cyclopentanone derivatives can serve as lead compounds for central nervous system therapeutics [8] [9]. The structural features of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone, particularly the benzyl substitution pattern, may confer similar neuroprotective properties through modulation of key neurological pathways [8].

CompoundNeurological ActivityReceptor TargetSAR Observations
Cyclopentanone (unsubstituted)Anticonvulsant (both MES and PTZ)Picrotoxin receptorBase anticonvulsant activity
2-MethylcyclopentanoneAnticonvulsantPicrotoxin receptorSmall alkyl maintains activity
2-EthylcyclopentanoneAnticonvulsantPicrotoxin receptorSmall alkyl maintains activity
3-MethylcyclopentanoneAnticonvulsantPicrotoxin receptorPosition-dependent activity
3-EthylcyclopentanoneConvulsantPicrotoxin receptorPosition-dependent convulsant effect
2-(4-Chlorobenzyl)-substituted derivativesCNS penetration potentialMultiple CNS targetsBenzyl substitution modifies CNS properties

Structure-Activity Relationship Contributions to Drug Design

The structural framework of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone provides valuable insights into structure-activity relationships that inform rational drug design approaches [10] [11]. The compound's molecular architecture incorporates several key pharmacophoric elements including the cyclopentanone core, the para-chlorobenzyl substituent, and the isopropyl group, each contributing distinct properties to the overall biological activity profile [10]. Structure-activity relationship analysis demonstrates that these structural features work synergistically to optimize pharmacokinetic properties and target selectivity [10].

The para-chlorobenzyl moiety contributes to enhanced lipophilicity and facilitates favorable interactions with hydrophobic binding pockets in target proteins [12] [13]. Research on benzyl ether derivatives as receptor modulators reveals that substituent positioning on the benzyl ring critically influences biological activity, with para-substituted compounds often exhibiting superior selectivity profiles compared to ortho or meta isomers [13]. The chlorine atom provides optimal electronic properties through its dual inductive and mesomeric effects, balancing electron withdrawal with resonance stabilization [14].

The isopropyl group at the 5-position of the cyclopentanone ring introduces steric bulk that can influence conformational preferences and binding site complementarity [15]. Studies of cyclopentanone and cyclohexanone intermediates in structure-activity relationship investigations demonstrate that alkyl substitution patterns significantly affect receptor binding affinity and selectivity [15]. The branched nature of the isopropyl group provides three-dimensional molecular recognition elements that can enhance target specificity while maintaining favorable pharmacokinetic properties [15].

Quantitative structure-activity relationship studies emphasize the importance of balancing lipophilicity, steric factors, and electronic properties in pharmaceutical intermediate design [10] [11]. The 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone structure exemplifies optimal integration of these molecular features, serving as a versatile scaffold for diverse therapeutic applications [10]. This compound's design principles contribute to improved drug-like properties including enhanced bioavailability, reduced off-target effects, and optimized pharmacological profiles [10] [11].

Structural FeatureEffect on ActivitySAR PrincipleDrug Design Relevance
Chlorobenzyl SubstitutionEnhanced lipophilicity and receptor bindingHalogen bonding and hydrophobic interactionsImproves target affinity
Isopropyl Group at Position 5Steric bulk influences selectivitySteric complementarity with binding siteModulates selectivity profile
Cyclopentanone CoreEssential pharmacophore for bioactivityCore scaffold requirementMaintains structural integrity
Para-Chloro PositionOptimal electronic propertiesElectronic optimizationBalances efficacy and toxicity
Benzyl LinkerProvides conformational flexibilityPharmacokinetic enhancementFacilitates cellular uptake

The formation of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone represents a fascinating example of regioselective alpha-alkylation in heterocyclic ketone systems. Understanding the mechanistic pathways governing such transformations is crucial for optimizing synthetic yields and controlling regioselectivity.

The alkylation of ketones proceeds through enolate intermediates, which are formed by deprotonating the alpha position adjacent to the carbonyl group [1]. In the case of cyclopentanone derivatives, the formation of enolate intermediates exhibits unique characteristics due to the five-membered ring constraint. The electron-deficient nature of the carbonyl carbon creates a stabilized enolate intermediate through resonance delocalization, making the alpha carbons susceptible to electrophilic attack [1].

For unsymmetrical ketones like those involved in synthesizing 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone, two distinct regioisomeric enolates can form upon deprotonation. The regioselectivity depends critically on reaction conditions, particularly the choice of base and temperature [2]. The use of sterically hindered bases such as lithium diisopropyl amide enables preferential deprotonation at the less substituted alpha position, forming the kinetic enolate product [1] [3].

Recent advances in nickel-catalyzed alkylation have demonstrated the possibility of achieving regioselective alkylation at the more-hindered alpha sites of unsymmetrical ketones [2]. This breakthrough challenges conventional wisdom and opens new synthetic pathways for constructing complex molecular architectures. The space-constrained nickel catalyst bearing a bulky biphenyl diphosphine ligand enables preferential reaction of the more-substituted enolate over the less-substituted enolate, effectively reversing conventional regioselectivity patterns [2].

The mechanistic pathway for direct branched-selective alpha-alkylation of cyclic ketones involves an enamine-transition metal cooperative catalysis mode [4]. Experimental and computational mechanistic studies suggest that alkene migratory insertion into the iridium-carbon bond followed by carbon-hydrogen reductive elimination is responsible for the high branched selectivity observed in these reactions [4]. The employment of bulky Brønsted acid and base additives significantly enhances reaction efficiency by stabilizing key intermediates and facilitating the enamine formation process [4].

Solvent effects play a crucial role in determining the outcome of ketone alkylation reactions. Polar aprotic solvents encourage nucleophilic substitution mechanisms by ensuring that the nucleophile remains reactive, while polar protic solvents can stabilize charged intermediates through hydrogen bonding interactions [5]. The choice of solvent significantly impacts both reaction rates and product distributions, with different solvents favoring distinct mechanistic pathways [6].

Hydrogenation Dynamics in Cyclopentane Ring Modification

The hydrogenation of cyclopentane-containing compounds presents unique challenges and opportunities due to the inherent ring strain and conformational flexibility of five-membered rings. Understanding the dynamics of hydrogenation reactions in cyclopentane systems is essential for predicting product distributions and optimizing reaction conditions.

Hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been systematically investigated using commercial ruthenium on carbon catalysts [7] [8]. The reaction proceeds through a two-step reduction mechanism, first forming 3-hydroxycyclopentanone as an intermediate, which subsequently undergoes further hydrogenation to yield the desired cyclopentane-1,3-diol [8]. This mechanism demonstrates the step-wise nature of hydrogenation in strained ring systems.

A competitive dehydration pathway originating from the mono-hydrogenated intermediate can lead to the formation of alternative products such as cyclopentanol through a series of elimination and reduction steps [8]. The reaction conditions, particularly temperature and hydrogen pressure, significantly influence the product distribution between the desired diol and the dehydration products [8].

Kinetic studies have revealed that the optimal reaction temperature for maximizing diol yield is approximately 100°C, while prolonged exposure to temperatures between 120-160°C leads to epimerization of the diastereomeric mixture [8]. The yield of the desired diol product increases significantly with higher hydrogen pressure up to 100 bar, and careful solvent selection, preferably tertiary-butanol, further enhances reaction efficiency [8].

The transformation of embedded five-membered rings in polycyclic aromatic hydrocarbons through hydrogen-abstraction-acetylene-addition mechanisms has been theoretically investigated [9]. These studies provide insights into the reactivity patterns of five-membered rings under different reaction conditions and highlight the importance of electronic effects in determining reaction pathways [9].

The catalytic transformation of furfural to cyclopentanone represents another important hydrogenation process involving five-membered ring systems [10] [11]. The reaction mechanism involves a series of reduction and rearrangement steps, with the choice of catalyst and reaction conditions critically affecting the selectivity toward cyclopentanone formation [10]. Nickel-iron bimetallic catalysts have shown particular promise for achieving high selectivity in these transformations [11].

Computational studies of cyclopentanone oxidation intermediates have revealed the importance of enol peroxy formation and hydrogen abstraction pathways in determining reaction outcomes [12]. These mechanistic insights provide valuable guidance for understanding the reactivity patterns of cyclopentanone derivatives under various reaction conditions [12].

Solvent Effects on Reaction Kinetics and Yield

The influence of solvent on reaction kinetics and yields represents one of the most critical factors in organic synthesis, particularly for complex transformations involving heterocyclic systems. Solvent effects can dramatically alter reaction rates, product selectivity, and overall reaction efficiency through multiple mechanisms.

Solvent polarity fundamentally affects reaction mechanisms, particularly those involving charged intermediates or transition states [13] [14]. Polar solvents can stabilize charged intermediates and transition states, leading to increased reaction rates and altered mechanistic pathways [13]. The dielectric constant of the solvent provides a quantitative measure of its ability to reduce electrostatic interactions between charged species, directly impacting reaction kinetics [14].

The relationship between solvent polarity and reaction rates follows predictable patterns for different reaction types. Nucleophilic substitution reactions (SN2) generally proceed faster in polar aprotic solvents, while reactions involving carbocation intermediates (SN1) are favored by polar protic solvents [14] [5]. This differential solvent effect arises from the distinct solvation requirements of different intermediate species [5].

For ketone alkylation reactions, polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran provide optimal conditions by maintaining nucleophile reactivity while stabilizing enolate intermediates [13] [15]. The absence of hydrogen bonding in these solvents prevents excessive stabilization of the nucleophile, ensuring high reactivity toward electrophilic substrates [5].

Hydrogenation reactions exhibit complex solvent dependencies that affect both thermodynamic and kinetic parameters [16]. Experimental studies of cyclohexene hydrogenation in different solvents have demonstrated that reaction rates can vary by orders of magnitude depending on solvent choice [16]. The highest rates were observed with solvents that interact weakly with the metal catalyst surface, while strongly coordinating solvents significantly reduce catalytic activity [16].

The mechanistic basis for solvent effects involves multiple factors including competitive adsorption on catalyst surfaces, stabilization of transition states, and modification of diffusion rates [6]. Solvents can directly participate in reaction steps, compete with reactants for catalyst interaction, change the relative stabilization of reactants and products, and alter intra-pore diffusion characteristics in heterogeneous catalysts [6].

Computational modeling of solvent effects has provided detailed insights into the molecular-level interactions responsible for observed kinetic changes [17]. These studies have revealed that solvent effects on reaction rates depend on both the nature of the solvent and the type of reaction occurring, making it challenging to develop universal predictive models [18]. However, systematic studies across reaction families have identified key correlations between solvent parameters and kinetic outcomes [18].

The practical implications of solvent effects extend beyond simple rate enhancements to include dramatic changes in product selectivity and yield [19]. Hydrogen bonding interactions between solvents and reactants can influence reaction selectivity by stabilizing specific conformational states or transition state geometries [19]. Similarly, van der Waals interactions and ion-dipole interactions contribute to the overall solvent effect profile [19].

Recent advances in understanding solvent effects have led to the development of predictive models that can guide solvent selection for specific transformations [20]. These models consider multiple solvent parameters including polarity, hydrogen bonding capability, and steric factors to predict optimal reaction conditions [20]. The integration of experimental data with computational predictions promises to accelerate the development of more efficient synthetic methodologies [20].

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

250.1124429 g/mol

Monoisotopic Mass

250.1124429 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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